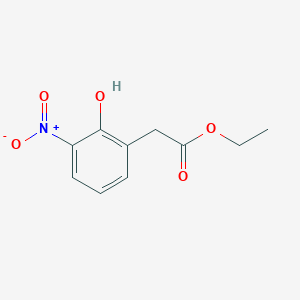

Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate is an organic compound with the molecular formula C10H11NO5 It is a derivative of phenyl acetate, characterized by the presence of a hydroxy group and a nitro group on the aromatic ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2-hydroxy-3-nitrophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

Oxidation: Formation of 2-(2-oxo-3-nitrophenyl)acetate.

Reduction: Formation of Ethyl 2-(2-hydroxy-3-aminophenyl)acetate.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate has been studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents. Research indicates that derivatives of this compound exhibit antioxidant and anti-inflammatory properties, making them candidates for treating diseases associated with oxidative stress and inflammation .

Case Study: Antioxidant Activity

A study highlighted the antioxidant potential of nitrophenol derivatives, including this compound. The compound demonstrated significant free radical scavenging activity, suggesting its utility in formulations aimed at reducing oxidative damage in biological systems .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of various functionalized compounds through reactions such as nitration , alkylation , and acylation . Its ability to undergo further chemical transformations makes it valuable in synthetic pathways leading to complex molecules.

Table: Synthetic Pathways Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nitration | Introduction of nitro groups | Nitrated derivatives |

| Alkylation | Addition of alkyl groups | Alkyl-substituted phenols |

| Acylation | Formation of esters or amides | Acetates, amides from amines |

Research has indicated that this compound exhibits notable biological activities beyond its antioxidant properties. Studies have explored its effects on microbial growth and potential applications in agricultural chemistry.

Case Study: Antimicrobial Properties

In vitro studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents or preservatives .

Environmental Applications

The compound's structural features make it suitable for research into environmental applications, particularly in the development of biodegradable materials or as a part of formulations aimed at reducing environmental pollutants.

Research Insights

Recent studies have focused on the degradation pathways of nitrophenol derivatives in microbial environments, indicating their potential for bioremediation strategies where pollutants are broken down by microbial action .

Mécanisme D'action

The mechanism of action of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy and nitro groups on the aromatic ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate can be compared with other similar compounds, such as:

Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate: Similar structure but with different positions of the hydroxy and nitro groups, leading to different chemical and biological properties.

Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate:

Ethyl 2-(2-hydroxy-3-aminophenyl)acetate: The reduced form of this compound, with an amino group instead of a nitro group, exhibiting different chemical behavior and biological activity.

Activité Biologique

Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including case studies, data tables, and detailed research findings.

This compound has the molecular formula C10H11NO5 and features a nitrophenol moiety that contributes to its biological activity. The compound is characterized by intermolecular hydrogen bonding, which affects its solubility and reactivity in biological systems .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. The compound exhibited significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its effectiveness.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 16 | 32 |

| Pseudomonas aeruginosa | 64 | 128 |

These findings suggest that this compound has potential as an antimicrobial agent, particularly against gram-negative bacteria like E. coli and P. aeruginosa .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including the DPPH radical scavenging method. The compound demonstrated a notable ability to scavenge free radicals, indicating its potential as a natural antioxidant.

Table 2: Antioxidant Activity Assay Results

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 75 ± 5% |

| Trolox | 85 ± 4% |

| Gallic Acid | 80 ± 6% |

The results show that while this compound is effective, it is slightly less potent than Trolox, a standard antioxidant .

The biological activity of this compound can be attributed to its structural features, particularly the nitro group which plays a crucial role in its interaction with biological targets. Studies suggest that the nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may exert antibacterial effects .

Case Studies

- In Vivo Study on Antimicrobial Efficacy : A study conducted on mice infected with S. aureus showed that administration of this compound significantly reduced bacterial load compared to untreated controls. The compound was administered at a dosage of 10 mg/kg body weight for five days .

- Antioxidant Efficacy in Cellular Models : In vitro experiments using human fibroblast cells treated with oxidative stress revealed that this compound enhanced cell viability and reduced markers of oxidative damage, such as malondialdehyde (MDA) levels .

Propriétés

IUPAC Name |

ethyl 2-(2-hydroxy-3-nitrophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-2-16-9(12)6-7-4-3-5-8(10(7)13)11(14)15/h3-5,13H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDRCYIIHUYFND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC=C1)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.